Pemafibrate

Descripción general

Descripción

Pemafibrate es un novedoso modulador selectivo del receptor alfa activado por proliferador de peroxisomas (SPPARMα). Se utiliza principalmente para el tratamiento de la dislipidemia, una condición caracterizada por niveles anormales de lípidos en la sangre. This compound ha demostrado una eficacia y seguridad superiores en comparación con las fibratos convencionales, lo que lo convierte en una opción terapéutica prometedora para pacientes con hipertrigliceridemia y niveles bajos de colesterol de alta densidad .

Métodos De Preparación

Pemafibrate se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicasLas condiciones de reacción incluyen el uso de solventes, catalizadores y control de temperatura adecuados para garantizar que el producto deseado se obtenga con alta pureza y rendimiento . Los métodos de producción industrial para this compound implican la ampliación del proceso de síntesis de laboratorio mientras se mantienen estrictas medidas de control de calidad para garantizar la consistencia y seguridad del producto final .

Análisis De Reacciones Químicas

Pemafibrate sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Dyslipidemia Management

Pemafibrate has been studied extensively for its effects on lipid profiles in patients with dyslipidemia, particularly those with type 2 diabetes. In clinical trials, it demonstrated a significant reduction in triglyceride levels and an increase in high-density lipoprotein cholesterol levels compared to placebo. The PROMINENT trial, which focused on patients with type 2 diabetes and hypertriglyceridemia, reported a median reduction in triglyceride levels of 31.1% in the this compound group versus 6.9% in the placebo group .

Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has shown potential benefits for patients with non-alcoholic fatty liver disease (NAFLD). A phase II trial indicated improvements in liver stiffness and reductions in alanine aminotransferase levels without significantly altering liver fat content . This suggests that while this compound may not directly reduce hepatic steatosis, it could improve liver function markers.

Chronic Kidney Disease

Given its biliary excretion pathway, this compound is safer for use in patients with chronic kidney disease compared to traditional fibrates, which are renally excreted and can worsen kidney function tests . This characteristic allows for its application in a broader patient population who may have previously been excluded from fibrate therapy.

Safety Profile

This compound exhibits a favorable safety profile with fewer adverse effects compared to conventional fibrates. Clinical studies have reported lower rates of liver function test abnormalities and renal adverse events when this compound is used in conjunction with statins . However, some studies indicated an increased risk of venous thromboembolism and renal adverse events compared to placebo .

Ongoing Research and Future Directions

Current research continues to explore this compound's efficacy across various conditions:

- Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) : Ongoing trials are assessing this compound's role in managing MASLD, which is associated with metabolic syndrome features such as dyslipidemia and hyperglycemia .

- Cardiovascular Outcomes : Although initial studies like PROMINENT did not demonstrate a reduction in cardiovascular events despite lipid improvements, further investigations are warranted to understand this compound's full potential in cardiovascular risk management .

Mecanismo De Acción

Pemafibrate ejerce sus efectos uniéndose selectivamente al receptor alfa activado por proliferador de peroxisomas, un receptor nuclear que regula la expresión de genes involucrados en el metabolismo de los lípidos. La activación del receptor alfa activado por proliferador de peroxisomas por this compound conduce a una mayor producción de lipasa lipoproteica y apolipoproteína A-V, mientras que disminuye los niveles plasmáticos de apolipoproteína C-III, que inhibe la actividad de la lipasa lipoproteica. Esto da como resultado una mayor catabolización de las lipoproteínas ricas en triglicéridos y niveles reducidos de triglicéridos en suero .

Comparación Con Compuestos Similares

Pemafibrate es único entre los fibratos debido a su alta selectividad y potencia para el receptor alfa activado por proliferador de peroxisomas. Los compuestos similares incluyen fenofibrate, bezafibrate y gemfibrozil, que también se utilizan para tratar la dislipidemia. estos fibratos convencionales tienen una selectividad y potencia más bajas para el receptor alfa activado por proliferador de peroxisomas, lo que lleva a una mayor incidencia de efectos secundarios como disfunción hepática y aumento de los niveles de creatinina . El balance riesgo-beneficio superior de this compound lo convierte en una opción más favorable para los pacientes, especialmente aquellos con disfunción renal o que toman estatinas .

Actividad Biológica

Pemafibrate, a novel selective modulator of peroxisome proliferator-activated receptor alpha (PPARα), represents a significant advancement in the treatment of dyslipidemia and related inflammatory conditions. Unlike traditional fibrates, this compound exhibits a unique mechanism of action and a favorable safety profile, making it a promising therapeutic option for various metabolic disorders.

This compound selectively activates PPARα, which plays a crucial role in lipid metabolism and inflammation. Its binding induces conformational changes in the PPARα structure, enhancing its interaction with co-activators like PGC-1α. This interaction leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of pro-inflammatory mediators.

Key Biological Activities

-

Lipid Metabolism :

- This compound significantly reduces triglyceride (TG) levels and very-low-density lipoprotein (VLDL) secretion from the liver.

- It enhances lipoprotein lipase (LPL) activity, facilitating the breakdown of TG-rich particles.

- The compound increases serum levels of fibroblast growth factor 21 (FGF21), which is integral to fatty acid metabolism and VLDL regulation .

-

Anti-inflammatory Effects :

- This compound suppresses inflammatory cytokines such as TNF-α and inhibits the activation of NF-κB and AP-1 pathways.

- It promotes anti-inflammatory macrophage polarization and reduces the expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) in endothelial cells .

- Fibrosis Mitigation :

Case Studies

A study published in Nature demonstrated that this compound effectively mitigated peritoneal fibrosis in mice by enhancing PPARα expression while suppressing inflammatory responses. The findings highlighted its potential application in chronic peritoneal disease management .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Lipid Reduction | Decreased TG and VLDL levels | Upregulation of FGF21 and LPL activity |

| Anti-inflammatory Response | Reduced TNF-α, VCAM-1, MCP-1 levels | Inhibition of NF-κB/AP-1 pathways |

| Fibrosis Prevention | Amelioration of peritoneal fibrosis | Enhanced PPARα signaling |

Pharmacokinetics

The pharmacokinetic profile shows that this compound has a bioavailability of 15% in rats and 87% in monkeys, with predominant unmetabolized forms observed in plasma. Its metabolic conversion occurs primarily via demethylation .

Propiedades

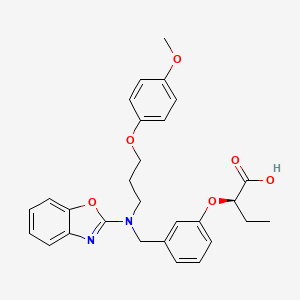

IUPAC Name |

(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKNLJLMDFQVHJ-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233891 | |

| Record name | Pemafibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848259-27-8 | |

| Record name | Pemafibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848259-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pemafibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848259278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemafibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pemafibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEMAFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VGG92R23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of pemafibrate?

A1: this compound acts as a selective agonist of peroxisome proliferator-activated receptor alpha (PPARα). [, , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound's selectivity for PPARα compare to other fibrates?

A2: this compound exhibits a higher selectivity for PPARα compared to conventional fibrates like fenofibrate and bezafibrate. This selectivity translates to a potentially improved safety profile with fewer off-target effects. [, , , , , , , , , , , ]

Q3: What are the downstream effects of this compound activating PPARα?

A3: this compound's activation of PPARα triggers several beneficial metabolic effects, including:

- Enhanced lipid metabolism: Increases lipoprotein lipase activity, promoting triglyceride breakdown and clearance.

- Improved lipid profile: Significantly reduces triglyceride levels, increases high-density lipoprotein cholesterol (HDL-C), and lowers remnant cholesterol levels. [, , , , , , , , , , , , , , , , , , , , ]

- Modulation of inflammatory responses: Reduces the expression of inflammatory markers like TNF-α and MMP-9 in various tissues, including the liver and arteries. [, , , ]

- Increased FGF21 production: Upregulates fibroblast growth factor 21 (FGF21) production in the liver, which contributes to improved glucose homeostasis, neuroprotection, and potentially other beneficial effects. [, , , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C23H29NO6 and a molecular weight of 415.48 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research excerpts do not explicitly detail specific spectroscopic data (e.g., NMR, IR), they do highlight that X-ray crystallography has been instrumental in elucidating the binding interactions between this compound and PPARα.

Q6: What are the primary clinical applications being investigated for this compound?

A6: Research primarily focuses on this compound's potential for:

- Treating dyslipidemia: Primarily hypertriglyceridemia, often in conjunction with low HDL-C levels. [, , , , , , , , , , , , , , , , , , , , , , , ]

- Managing non-alcoholic fatty liver disease (NAFLD): this compound shows promise in improving liver function tests, reducing hepatic steatosis, and potentially mitigating fibrosis in NAFLD patients. [, , , , , , , , , ]

- Preventing cardiovascular events: While the PROMINENT trial did not demonstrate a statistically significant reduction in cardiovascular events in a specific patient population, research continues to explore this compound's potential in this area, particularly in subgroups with specific lipid profiles or those with diabetes and chronic kidney disease. [, , , , , , , ]

Q7: How does this compound's efficacy compare to that of conventional fibrates in clinical trials?

A7: Several studies suggest that this compound demonstrates superior or comparable efficacy to conventional fibrates in reducing triglycerides and raising HDL-C levels. Notably, this compound often achieves these effects at lower doses than traditional fibrates. [, , , , , , , , ]

Q8: Are there any specific patient populations who may benefit more from this compound therapy?

A8: While further research is needed, preliminary findings suggest that:

- Patients with CKD: this compound's primarily hepatic metabolism and biliary excretion make it a potentially safer option for patients with chronic kidney disease compared to renally excreted fibrates. [, , , , , ]

- Lean NAFLD patients: Some studies suggest that this compound might be more effective in improving liver function in lean patients with NAFLD compared to obese patients.

- Patients with high small dense LDL-C: this compound appears to reduce small dense LDL-C levels, a potent cardiovascular risk factor, potentially offering benefits beyond traditional LDL-C lowering.

Q9: How is this compound metabolized and eliminated from the body?

A9: this compound is primarily metabolized in the liver and excreted mainly through the bile, with a smaller portion undergoing renal excretion. [, , , , , ]

Q10: What are the known drug interactions associated with this compound?

A10: While this compound exhibits minimal interactions with statins, co-administration with strong cytochrome P450 (CYP) inhibitors, particularly CYP3A4 inhibitors like clarithromycin, can increase this compound exposure and necessitate dosage adjustments. [, ]

Q11: What are some of the key areas for future research on this compound?

A11: Future research should focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.